2,2-Dibutyl-5-methyl-1,3,2-thiazagermolidine
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Overview
Description
2,2-Dibutyl-5-methyl-1,3,2-thiazagermolidine is a chemical compound with the molecular formula C11H25GeNS and a molecular weight of 276.0279 . This compound belongs to the class of thiazagermolidines, which are characterized by the presence of a thiazole ring fused with a germanium atom. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 2,2-Dibutyl-5-methyl-1,3,2-thiazagermolidine involves several steps, starting with the preparation of the thiazole ring. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,2-Dibutyl-5-methyl-1,3,2-thiazagermolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
2,2-Dibutyl-5-methyl-1,3,2-thiazagermolidine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex thiazole derivatives . In industry, it is used in the production of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2,2-Dibutyl-5-methyl-1,3,2-thiazagermolidine involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, allowing it to bind to various biological targets . This binding can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in its antimicrobial and anticancer effects .
Comparison with Similar Compounds
2,2-Dibutyl-5-methyl-1,3,2-thiazagermolidine can be compared with other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share a similar thiazole ring structure but differ in their substituents and biological activities. The unique presence of the germanium atom in this compound distinguishes it from other thiazole derivatives, providing it with unique chemical and biological properties .
Properties
CAS No. |
84260-46-8 |
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Molecular Formula |
C11H25GeNS |
Molecular Weight |
276.02 g/mol |
IUPAC Name |
2,2-dibutyl-5-methyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C11H25GeNS/c1-4-6-8-12(9-7-5-2)13-10-11(3)14-12/h11,13H,4-10H2,1-3H3 |
InChI Key |
XMGUHOYIUPBHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Ge]1(NCC(S1)C)CCCC |
Origin of Product |
United States |
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